![molecular formula C19H26N2O4S2 B2372951 2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899747-82-1](/img/structure/B2372951.png)
2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
2-methoxy-4,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, also known as MMTSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MMTSB belongs to the class of sulfonamide compounds, which are known for their diverse therapeutic properties.
Scientific Research Applications
Catalytic Protodeboronation
This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . The compound could be used in a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Anti-Markovnikov Hydromethylation
The compound could be used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .
Suzuki–Miyaura Coupling
The compound could be used in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
ATRP Initiator
The bromoisobutyrate functionality of the compound could be used as an Atom Transfer Radical Polymerization (ATRP) initiator . ATRP is a type of living radical polymerization that allows for precise control over the polymer structure .
RNA Binding
The morpholino functionality of the compound could be used to bind to RNA or other therapeutics . Morpholinos are often used in molecular biology to modify gene expression .
Anti-HIV Activity
Indole derivatives, which could potentially be synthesized from this compound, have shown anti-HIV activity . This suggests a potential application in the development of new antiviral drugs .
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-14-11-17(24-3)19(12-15(14)2)27(22,23)20-13-16(18-5-4-10-26-18)21-6-8-25-9-7-21/h4-5,10-12,16,20H,6-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXCBVNHCHFML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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